molecular formula C22H25NO4S B6434383 quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate CAS No. 2419642-14-9

quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate

Cat. No.: B6434383
CAS No.: 2419642-14-9
M. Wt: 399.5 g/mol
InChI Key: DBZAKOJEBAWYDD-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of sulfonates. This compound features a quinoline moiety attached to a benzene ring substituted with methyl, propan-2-yl, and propoxy groups, along with a sulfonate group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Sulfonation of the benzene ring: The benzene ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

    Alkylation reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonic acid.

    Reduction: Formation of this compound alcohol derivatives.

    Substitution: Formation of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide or thiol derivatives.

Scientific Research Applications

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes. The propoxy and alkyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate can be compared with other similar compounds, such as:

    Quinolin-8-yl 4-methyl-2-propoxybenzene-1-sulfonate: Lacks the propan-2-yl group, which may affect its biological activity and solubility.

    Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-hydroxybenzene-1-sulfonate: Contains a hydroxy group instead of a propoxy group, which may alter its chemical reactivity and interaction with molecular targets.

    Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-methoxybenzene-1-sulfonate: Contains a methoxy group instead of a propoxy group, which may influence its pharmacokinetic properties.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate, also referred to as 2-Methylthis compound, is a complex organic compound belonging to the quinoline derivatives class. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is synthesized through various organic reactions, with the Suzuki–Miyaura coupling reaction being a common method. This involves the cross-coupling of an aryl halide with an organoboron compound, typically using palladium as a catalyst. The chemical structure can be described as follows:

PropertyDescription
IUPAC Name (2-methylquinolin-8-yl) 4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonate
CAS Number 2415469-74-6
Molecular Formula C23H27NO4S
Molecular Weight 413.53 g/mol

The biological activity of quinoline derivatives often involves their interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in various metabolic pathways.
  • Receptor Modulation : Interaction with receptors such as cannabinoid receptors has been suggested, which may influence neuroprotective and anti-inflammatory responses.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in treating infections.

Biological Activity and Therapeutic Potential

Research has shown that quinoline derivatives exhibit a range of biological activities, including:

1. Antimicrobial Properties

  • Quinoline derivatives have demonstrated effectiveness against various bacterial strains. In vitro studies suggest that the sulfonate group enhances solubility and biological activity against pathogens.

2. Anticancer Activity

  • Some studies indicate that quinoline compounds can induce apoptosis in cancer cells through the modulation of cell signaling pathways. This property positions them as potential candidates for cancer therapy.

3. Neuroprotective Effects

  • Research highlights the neuroprotective capabilities of quinoline derivatives against neurodegenerative diseases such as Parkinson's disease. Their antioxidant properties may play a crucial role in mitigating oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of quinoline derivatives:

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
  • Neuroprotection Research : An investigation into the neuroprotective effects of similar compounds showed that they could reduce neurodegeneration induced by toxins like 6-hydroxydopamine in animal models, suggesting their potential in treating Parkinson's disease.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of quinoline derivatives against Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further exploration.

Properties

IUPAC Name

quinolin-8-yl 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-5-12-26-20-13-16(4)18(15(2)3)14-21(20)28(24,25)27-19-10-6-8-17-9-7-11-23-22(17)19/h6-11,13-15H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZAKOJEBAWYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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